2-(1-Cyanoethyl)indole

Vue d'ensemble

Description

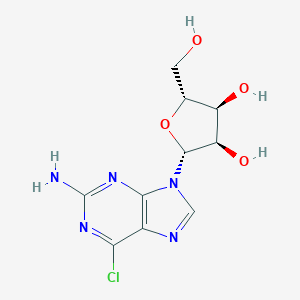

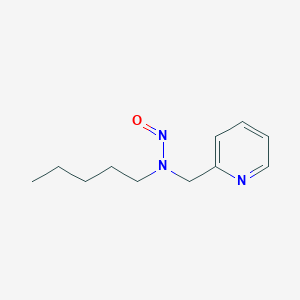

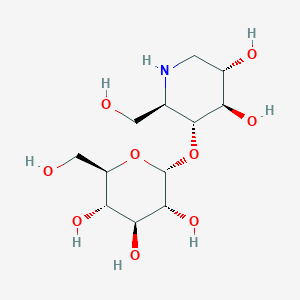

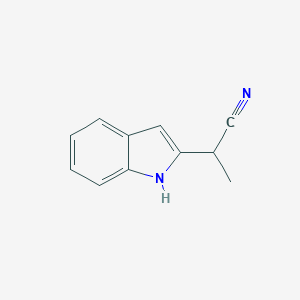

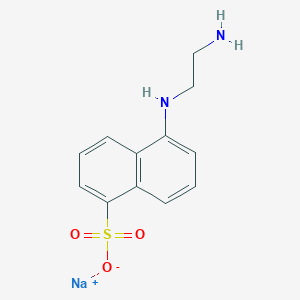

2-(1-Cyanoethyl)indole is a brown crystalline solid1. It is a useful intermediate for the synthesis of pharmaceutical actives, intermediates, and fine chemicals1.

Synthesis Analysis

Indole derivatives are prevalent in selected alkaloids2. The synthesis of indole derivatives has attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders in the human body2. 2-(1-Cyanoethyl)indole can be synthesized from o-alkynylanilines, reductive cyclization of nitrobenzene derivatives, and catalysis by N-heterocyclic carbenes2.

Molecular Structure Analysis

The molecular formula of 2-(1-Cyanoethyl)indole is C11H10N21. Indole derivatives share a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP)3.

Chemical Reactions Analysis

Indole synthesis involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality4. The C2 umpolung of indoles via the indirect approach is less explored5.

Physical And Chemical Properties Analysis

2-(1-Cyanoethyl)indole is a brown crystalline solid1. Its molecular weight is 170.211. More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have shown potential in the field of antiviral research . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors , which are important in the field of anti-inflammatory research . Compounds such as 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one have demonstrated significant activity .

Anticancer Activity

The indole ring system is found in complex alkaloids such as the clinically used anticancer agents vinblastine and mitomycin C . The development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Anti-HIV Activity

Indole derivatives have shown potential in the field of anti-HIV research . Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .

Antioxidant Activity

Indole derivatives also possess antioxidant activities . The indole nucleus, when added to medicinal compounds that are biologically active pharmacophore, made it an important heterocyclic compound having broad-spectrum biological activities .

Antitubercular Activity

Indole derivatives have shown antitubercular activities . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .

Antidiabetic Activity

Indole derivatives have shown potential in the field of antidiabetic research . They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Antimalarial Activity

Indole derivatives have shown antimalarial activities . They have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

OLED Applications

2-(1H-indol-3-yl)acetonitrile based fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .

Safety And Hazards

Orientations Futures

Indole and its derivatives have substantial importance in synthetic and pharmaceutical chemistry6. The development of new and upgrading of known approaches to indole synthesis are integrated and analyzed2. The construction of indoles as a moiety in selected alkaloids is highlighted2. The future direction in this field could be the investigation of novel methods of synthesis2.

Propriétés

IUPAC Name |

2-(1H-indol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPRHWJHDKGZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404642 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-2-yl)propanenitrile | |

CAS RN |

76017-87-3 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)